molecular formula C8H10N2O2 B1592133 Ethyl 2-(pyrimidin-5-YL)acetate CAS No. 6214-48-8

Ethyl 2-(pyrimidin-5-YL)acetate

Cat. No. B1592133
CAS RN: 6214-48-8
M. Wt: 166.18 g/mol
InChI Key: JYFYKRSTLSLCFM-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrimidin-5-YL)acetate is a chemical compound with the molecular formula C8H10N2O2 . It is used in the preparation of dihydropyrrolopyrimidine-selective JAK2 inhibitors .


Synthesis Analysis

The synthesis of Ethyl 2-(pyrimidin-5-YL)acetate involves several steps. For instance, one method involves the treatment of compound 9 with L-phenylalanine ethyl ester hydrochloride (7) in ethyl acetate (CH3COOC2H5) containing triethylamine (Et3N) at 0 °C . Another method involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(pyrimidin-5-YL)acetate is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(pyrimidin-5-YL)acetate are complex and can involve multiple steps. For example, one reaction involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .


Physical And Chemical Properties Analysis

Ethyl 2-(pyrimidin-5-YL)acetate has a molecular weight of 166.17700, a density of 1.144 g/cm3, and a boiling point of 256.2ºC at 760 mmHg .

Scientific Research Applications

Anomalous Cyclization and Chemical Transformations

Ethyl 2-(pyrimidin-5-yl)acetate plays a role in chemical synthesis, particularly in the formation of various heterocyclic compounds. For instance, it has been observed that structural modification of certain (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate can lead to anomalous cyclization, resulting in the creation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This process involves a specific cleavage and rearrangement, highlighting the compound's utility in the synthesis of complex heterocyclic structures (Erkin & Krutikov, 2007).

Antimicrobial Activity

Research on pyrimidine derivatives, including those related to Ethyl 2-(pyrimidin-5-yl)acetate, has shown promising antimicrobial properties. A study synthesizing various pyrimidinones and oxazinones fused with thiophene rings demonstrated these compounds' efficacy as antimicrobial agents, comparable to standard drugs like streptomycin and fusidic acid. Such findings suggest the potential of Ethyl 2-(pyrimidin-5-yl)acetate derivatives in developing new antimicrobial drugs (Hossan et al., 2012).

Antifolate and Antitumor Agents

Ethyl 2-(pyrimidin-5-yl)acetate derivatives have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines has yielded compounds with significant inhibitory effects on human DHFR and the growth of tumor cells, highlighting the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2007).

Molecular Docking Analyses

Ethyl 2-(pyrimidin-5-yl)acetate derivatives have been subjected to molecular docking analyses to understand their interaction with biological targets. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate underwent detailed spectral, DFT/B3LYP, and molecular docking analyses. These studies provide insights into the compound's binding efficiency and potential as a cancer treatment inhibitor, showcasing its importance in the development of targeted therapies (Sert et al., 2020).

Safety And Hazards

Ethyl 2-(pyrimidin-5-YL)acetate is considered hazardous. It is classified as flammable, can cause serious eye irritation, and may cause drowsiness or dizziness .

Future Directions

Research on Ethyl 2-(pyrimidin-5-YL)acetate and similar compounds is ongoing. For example, some novel peptides containing a modified pyrazolopyrimidine moiety have been synthesized and found to exhibit potent antibacterial activity . Further biological and pharmacological screening of these compounds against drug-resistant microbial strains is encouraged .

properties

IUPAC Name

ethyl 2-pyrimidin-5-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFYKRSTLSLCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614355
Record name Ethyl (pyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyrimidin-5-YL)acetate

CAS RN

6214-48-8
Record name Ethyl (pyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4.06 g of 5-pyrimidineacetic acid (F. Zymalkowski and E. Reimann, Arch. Pharm. 1966 299 362-7) and triethylamine (6.55 g) in methylene chloride (150 mL) at 0° C. was added ethyl chloroformate (6.38 g) followed by 4-dimethylaminopyridine (0.72 g). The mixture was stirred at 0° C. for 1 h, then the solution was diluted with methylene chloride (200 mL) and saturated ammonium chloride (150 mL) was added. After removal of the organic phase, the aqueous layer was extracted with methylene chloride (2×200 mL) and the combined organic extracts were dried over MgSO4 and concentrated to give 7.33 g of a crude oil. Purification by column chromatography, eluting with hexane; 50% ethyl acetate gave ethyl 5-pyrimidinylacetate (3.98 g) as a colorless oil.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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